molecular formula C10H6N2O2S B1460392 Methyl 5-cyanobenzo[d]thiazole-2-carboxylate CAS No. 2231676-36-9

Methyl 5-cyanobenzo[d]thiazole-2-carboxylate

Cat. No.: B1460392
CAS No.: 2231676-36-9
M. Wt: 218.23 g/mol
InChI Key: PMALCYKWNZQAMA-UHFFFAOYSA-N
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Description

Methyl 5-cyanobenzo[d]thiazole-2-carboxylate is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in pharmaceutical development, functionalized with both a methyl ester and a cyano group. These substituents provide versatile synthetic handles for further structural elaboration into more complex target molecules, such as amides, acids, and heterocyclic systems. Benzothiazole-2-carboxamide derivatives have been identified as a promising chemotype with significant anti-tubercular activity, acting on novel biomolecular targets like Mycobacterium tuberculosis ATP phosphoribosyltransferase (HisG) . The incorporation of hydrophobic and electron-withdrawing groups, such as a cyano substituent, is a strategic approach to fine-tune the compound's lipophilicity and electronic properties, which can enhance its ability to permeate complex bacterial cell walls and improve target binding affinity . Researchers can utilize this compound as a key precursor in the design and synthesis of new anti-infective agents, particularly in the quest to combat drug-resistant strains of tuberculosis . Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 5-cyano-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S/c1-14-10(13)9-12-7-4-6(5-11)2-3-8(7)15-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMALCYKWNZQAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-cyanobenzo[d]thiazole-2-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a thiazole ring fused with a benzoic acid derivative. The presence of the cyano group and the carboxylate moiety significantly influences its biological activity.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that compounds with thiazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have shown promising results against leukemia and solid tumors. In one study, compounds similar to this compound demonstrated IC50 values in the micromolar range against K562 leukemia cells, indicating potent antiproliferative effects .
CompoundCell LineIC50 (µM)
This compoundK562<10
Reference CompoundDoxorubicin23.30 ± 0.35
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways associated with cell proliferation .

2. Anti-inflammatory Effects

Thiazoles are also known for their anti-inflammatory properties. This compound has been studied for its ability to inhibit pro-inflammatory cytokines:

  • Inhibition of Cytokine Production : In vitro studies have shown that compounds containing thiazole rings can reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases .

3. Neuroprotective Properties

The neuroprotective effects of this compound are particularly noteworthy in the context of neurodegenerative diseases such as Alzheimer's:

  • Acetylcholinesterase Inhibition : Similar thiazole derivatives have been reported to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition is crucial for enhancing cholinergic transmission and may help alleviate cognitive decline associated with Alzheimer’s disease .
CompoundAChE Inhibition IC50 (µM)
This compoundTBD
Coumarin Derivative2.7

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized this compound and evaluated its biological activity alongside structural analogs. The results indicated that modifications to the thiazole ring could enhance anticancer activity .
  • In Silico Studies : Molecular docking studies have been used to predict the binding affinity of this compound to various biological targets, providing insights into its potential therapeutic applications .

Scientific Research Applications

Anticancer Properties

Methyl 5-cyanobenzo[d]thiazole-2-carboxylate has shown promising results in the treatment of various cancers. Thiazole derivatives, including this compound, have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.

  • Mechanism of Action : The compound acts by targeting specific cellular pathways involved in tumor growth. For instance, it has been reported to inhibit the kinesin HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death through aberrant cell division .
  • Case Study : In a study focusing on human glioblastoma and melanoma cells, this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range (10–30 µM), indicating its potential as a therapeutic agent against these aggressive cancers .

Antimicrobial Activity

The compound also demonstrates notable antibacterial properties, making it a candidate for developing new antibiotics.

  • Efficacy Against Resistant Strains : Recent research highlights that thiazole derivatives, including this compound, have shown effectiveness against multi-drug resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
  • Clinical Relevance : A systematic review of thiazole-based compounds revealed their potential in addressing antibiotic resistance by targeting bacterial biofilms and other mechanisms that contribute to resistance .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis.

  • Synthesis of New Derivatives : this compound is utilized in the synthesis of various thiazole-based derivatives with enhanced biological activities. These derivatives are being explored for their potential applications in treating conditions such as tuberculosis and other infectious diseases .

Data Summary

Application Area Activity Target Diseases IC50 Values
AnticancerInhibition of HSETGlioblastoma, Melanoma10–30 µM
AntimicrobialBactericidal ActivityMRSA, E. coliNot specified
Synthetic ChemistryBuilding Block for DerivativesTuberculosis, InfectionsVaries

Comparison with Similar Compounds

Key Properties :

  • Solubility : Moderately soluble in organic solvents (e.g., DMSO, THF) but poorly soluble in water due to the hydrophobic thiazole ring and ester group .
  • Reactivity: The cyano group enables nucleophilic additions or reductions, while the ester can undergo hydrolysis or serve as a handle for further derivatization .
  • Applications: Potential roles in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., fluorescent probes) due to its π-conjugated system and tunable electronic properties .

Comparison with Similar Benzo[d]thiazole Derivatives

Structural and Functional Group Variations

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
Methyl 5-cyanobenzo[d]thiazole-2-carboxylate -CN (5), -COOCH₃ (2) C₁₁H₇N₂O₂S Electron-deficient; potential bioactive agent
Methyl 5-methylbenzo[d]thiazole-2-carboxylate -CH₃ (5), -COOCH₃ (2) C₁₀H₉NO₂S Enhanced lipophilicity; intermediate in drug synthesis
Methyl 5-bromobenzo[d]thiazole-2-carboxylate -Br (5), -COOCH₃ (2) C₉H₆BrNO₂S Halogenated analog; used in cross-coupling reactions
Ethyl 5-chlorobenzo[d]thiazole-2-carboxylate -Cl (5), -COOCH₂CH₃ (2) C₁₀H₈ClNO₂S Ethyl ester improves solubility; antimicrobial activity
Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate -OH (6), -COOCH₂CH₃ (2) C₁₀H₉NO₃S Hydroxyl group enables hydrogen bonding; fluorescent probe precursor

Physicochemical Properties

  • Electronic Effects: The cyano group in the target compound withdraws electrons, reducing aromatic ring electron density compared to methyl or halogen substituents. This enhances reactivity toward nucleophiles . Halogenated analogs (e.g., Br, Cl) exhibit lower solubility but higher stability in radical reactions .
  • Solubility :
    • Ethyl esters (e.g., Ethyl 5-chloro derivative) show better aqueous solubility than methyl esters due to increased hydrophobicity .
    • Hydroxyl-substituted derivatives (e.g., Ethyl 6-hydroxy) have improved water solubility via hydrogen bonding .

Key Research Findings

  • Reactivity: The cyano group in this compound facilitates Suzuki-Miyaura couplings, enabling the synthesis of biaryl derivatives for drug discovery .
  • Stability: Bromo and chloro analogs are more stable under acidic conditions than cyano derivatives, which may hydrolyze to carboxylic acids .
  • Thermal Properties : Methyl esters generally have lower melting points (e.g., 174–177°C for related morpholine derivatives) compared to ethyl esters .

Preparation Methods

Multi-Step Synthesis from Nitrated Derivatives with Protective Group Strategy

A robust method involves starting from nitrated anthranilic acid derivatives, followed by esterification, protection of the amino group, reduction, and cyclization steps. The process is summarized as follows:

  • Step 1: Methylation of the nitrated anthranilic acid to form methyl 4-bromo-5-nitroanthranilate.
  • Step 2: Protection of the amino group using tert-butyloxycarbonyl (Boc) to form the carbamate derivative.
  • Step 3: Reduction of the nitro group to the amino group using iron powder in acetic acid/methanol mixture.
  • Step 4: Condensation with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) to form aryliminodithiazole intermediates.
  • Step 5: Deprotection of the Boc group with trifluoroacetic acid (TFA) in methylene chloride to yield the free amine without affecting the cyano group.
  • Step 6: Copper(I)-mediated cyclization to form the benzo[d]thiazole ring, yielding methyl 5-aminobenzo[d]thiazole-2-carboxylate.
  • Step 7: Conversion of the amino group to the cyano group, typically via diazotization and Sandmeyer-type reactions, to afford methyl 5-cyanobenzo[d]thiazole-2-carboxylate.

This route avoids partial hydrolysis of the cyano group and minimizes side-products, achieving an overall yield of approximately 41% over eight steps starting from the nitrated precursor.

One-Pot Protocols and Microwave-Assisted Synthesis

Alternative approaches utilize one-pot protocols and microwave irradiation to enhance reaction rates and yields:

  • Microwave-assisted synthesis has been employed for related benzo[d]thiazole derivatives, improving efficiency in cyclization and functional group transformations.
  • One-pot methods involve sequential addition of reagents without intermediate purification, reducing reaction times and simplifying work-up.
  • However, care must be taken with protecting groups; trifluoroacetamido protection was found problematic due to difficulties in deprotection without affecting the cyano functionality.

Use of Protective Groups and Deprotection Conditions

Protective groups are critical for the selective synthesis of this compound:

Protective Group Stability Conditions Deprotection Method Notes
Trifluoroacetamido Stable under mild conditions Methanolysis, NaBH4 reduction Problematic: partial hydrolysis of cyano group observed
Boc (tert-butyloxycarbonyl) Stable under mild acidic conditions TFA in methylene chloride Efficient cleavage without cyano hydrolysis; preferred choice

Reaction Conditions and Yields

The key copper(I)-mediated cyclization step is performed under standard conditions, typically involving:

  • Copper(I) iodide as catalyst.
  • Mild heating or reflux conditions.
  • Methanol or methanol/acetic acid as solvent.

Yields for this step are generally high, around 80–85%, contributing significantly to the overall efficiency of the synthesis.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Esterification Methanol, acid catalyst Methyl 4-bromo-5-nitroanthranilate Quantitative Starting material preparation
2 Amino protection Di-tert-butyl dicarbonate, DMAP, triethylamine, THF Boc-protected carbamate derivative 90 Boc preferred over trifluoroacetamido
3 Nitro reduction Fe powder, acetic acid/methanol reflux Aminocarbamate intermediate 92 Efficient reduction
4 Condensation with Appel salt 4,5-Dichloro-1,2,3-dithiazolium chloride Aryliminodithiazole intermediate 74 Precursor to cyclization
5 Boc deprotection TFA/methylene chloride Free amine intermediate Quantitative Mild conditions preserve cyano group
6 Copper(I)-mediated cyclization CuI, methanol, reflux Methyl 5-aminobenzo[d]thiazole-2-carboxylate 83 Formation of benzo[d]thiazole ring
7 Amino to cyano conversion Diazotization, Sandmeyer reaction This compound Variable Final target compound

Research Findings and Analytical Confirmation

  • The synthesized this compound has been characterized by NMR spectroscopy (^1H and ^13C), confirming the expected chemical shifts consistent with the cyano and ester functionalities.
  • Single crystal X-ray diffraction studies have been reported to confirm the three-dimensional structure of related benzo[d]thiazole derivatives, supporting the integrity of the heterocyclic core and substituents.
  • The synthetic route using Boc protection demonstrated superior selectivity and yield compared to trifluoroacetamido protection, which suffered from side reactions affecting the cyano group.

Q & A

Q. How can researchers address solubility challenges during NMR characterization of this compound derivatives?

  • Methodological Answer: Low solubility in deuterated solvents (e.g., DMSO-d6_6) can be mitigated by: (i) Derivatization : Converting the methyl ester to hydrazide or amide derivatives improves solubility . (ii) Co-solvents : Adding 10–20% deuterated acetone or methanol. (iii) Elevated Temperature : Acquiring spectra at 40–60°C to enhance dissolution . If solubility remains problematic, alternative techniques like solid-state NMR or X-ray crystallography (using SHELX programs for refinement) may be necessary .

Q. What strategies are employed to functionalize the thiazole ring for biological activity studies?

  • Methodological Answer: The thiazole ring’s 2-carboxylate and 5-cyano groups serve as handles for derivatization:
  • Hydrazide Formation : Reacting the ester with hydrazine hydrate yields carbohydrazides, enabling Schiff base formation with aldehydes (e.g., benzaldehyde) .
  • Triazole Coupling : Click chemistry with azides under Cu(I) catalysis introduces triazole moieties, enhancing interactions with biological targets (e.g., enzyme active sites) .
  • Substitution Reactions : The cyano group can be reduced to amine or hydrolyzed to carboxylic acid for further conjugation .

Q. How does the electron-withdrawing cyano group at the 5-position affect the thiazole ring’s reactivity?

  • Methodological Answer: The cyano group increases the electrophilicity of the thiazole ring, facilitating nucleophilic aromatic substitution at the 4- and 6-positions. Computational studies (e.g., DFT) can quantify this effect by analyzing frontier molecular orbitals. Experimentally, reactivity is validated through kinetic monitoring of reactions with amines or thiols. The cyano group also stabilizes intermediates in cycloaddition reactions, as seen in triazole synthesis .

Q. What catalytic systems optimize the synthesis of this compound under mild conditions?

  • Methodological Answer: Transition-metal catalysts (e.g., Pd/C or CuI) enable Suzuki-Miyaura coupling for introducing aryl groups at the 5-position. For cyclization steps, Lewis acids like ZnCl2_2 or FeCl3_3 reduce reaction time and temperature . Microwave-assisted synthesis can further enhance efficiency, achieving >90% yield in 30 minutes for analogous thiazole derivatives .

Data Contradiction Analysis

Q. How should researchers resolve conflicting crystallographic and spectroscopic data for this compound derivatives?

  • Methodological Answer: Discrepancies between X-ray (e.g., bond lengths from SHELXL refinement ) and NMR/IR data may arise from dynamic effects (e.g., tautomerism). Strategies include: (i) Variable-Temperature NMR : To detect equilibrium between tautomers. (ii) DFT Calculations : Compare theoretical IR/NMR spectra with experimental data. (iii) Multi-Technique Validation : Use HRMS for molecular formula confirmation and HPLC for purity assessment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-cyanobenzo[d]thiazole-2-carboxylate
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Methyl 5-cyanobenzo[d]thiazole-2-carboxylate

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